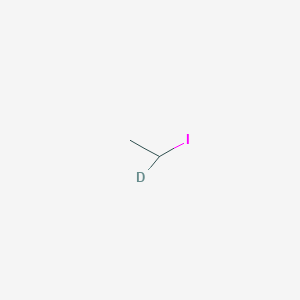
1-Iodooctane-1,1-D2
概述
描述
1-Iodooctane-1,1-D2 is a deuterated derivative of 1-iodooctane, where two hydrogen atoms at the first carbon position are replaced by deuterium atoms. This compound is primarily used in scientific research due to its unique isotopic labeling, which makes it valuable in various analytical and synthetic applications.
准备方法
Synthetic Routes and Reaction Conditions
1-Iodooctane-1,1-D2 can be synthesized through the halogenation of deuterated octane. One common method involves the reaction of 1-octanol-1,1-D2 with iodine and phosphorus trichloride under controlled conditions. The reaction typically proceeds as follows: [ \text{C}8\text{H}{17}\text{OD}_2 + \text{I}_2 + \text{PCl}_3 \rightarrow \text{C}8\text{H}{17}\text{I}_2 + \text{POCl}_3 + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes, often using automated systems to ensure precision and safety. The process requires stringent control of reaction conditions, including temperature, pressure, and reactant concentrations, to achieve high yields and purity.
化学反应分析
Types of Reactions
1-Iodooctane-1,1-D2 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: Catalytic reduction of this compound can yield deuterated octane.
Oxidation Reactions: It can be oxidized to form corresponding alcohols or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea.
Catalytic Reduction: Nickel or palladium catalysts are often used in the presence of hydrogen gas.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products
Substitution: Products include deuterated alkyl azides, nitriles, and thiols.
Reduction: The major product is 1-octane-1,1-D2.
Oxidation: Products include 1-octanol-1,1-D2 and 1-octanal-1,1-D2.
科学研究应用
1-Iodooctane-1,1-D2 is widely used in scientific research due to its isotopic labeling. Some key applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Synthetic Chemistry: Employed in the synthesis of deuterated compounds for mechanistic studies and tracer experiments.
Biological Research: Utilized in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Industrial Applications: Used in the development of deuterated pharmaceuticals and materials with enhanced stability and performance.
作用机制
The mechanism by which 1-Iodooctane-1,1-D2 exerts its effects is primarily through its participation in chemical reactions as a labeled compound. The presence of deuterium atoms allows for the tracking of reaction pathways and the study of reaction kinetics. In biological systems, it can be used to investigate metabolic pathways and enzyme mechanisms by monitoring the incorporation and transformation of deuterated substrates.
相似化合物的比较
Similar Compounds
1-Iodooctane: The non-deuterated analog of 1-Iodooctane-1,1-D2.
1-Bromooctane: Similar in structure but contains a bromine atom instead of iodine.
1-Chlorooctane: Contains a chlorine atom instead of iodine.
1-Iodododecane: A longer-chain analog with twelve carbon atoms.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical and synthetic applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in various chemical and biological studies, making it a valuable tool in research and industry.
属性
IUPAC Name |
1,1-dideuterio-1-iodooctane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17I/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3/i8D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLHSHAHTBJTBA-MGVXTIMCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCC)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














